Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate
CAS No.: 2171878-32-1
Cat. No.: VC6980147
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2171878-32-1 |
---|---|
Molecular Formula | C13H24N2O3 |
Molecular Weight | 256.346 |
IUPAC Name | tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3 |
Standard InChI Key | LTUANTFCNFMEDP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O |
Introduction
Chemical Structure and Properties
The molecular architecture of tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate combines a six-membered piperidine ring with three distinct functional groups. The tert-butyl carbamate group at the 1-position serves as a steric protector for the nitrogen atom, enhancing stability during synthetic manipulations. The 4-position hosts both a hydroxyl group and a 1-aminocyclopropyl substituent, the latter introducing conformational rigidity and potential hydrogen-bonding capabilities.
Key Structural Features:
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Piperidine Core: A saturated six-membered ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
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tert-Butyl Carbamate: A bulky protecting group that mitigates unwanted side reactions at the nitrogen center.
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4-Hydroxyl Group: Enhances solubility and participates in intermolecular interactions.
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1-Aminocyclopropyl: A strained three-membered ring with an amino group, offering unique reactivity and structural constraints.
Hypothetical Molecular Formula and Properties:
Property | Value |
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IUPAC Name | tert-Butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |
Molecular Formula | C<sub>13</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> |
Molecular Weight | 256.34 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(O)C2(CC2)N |
InChI Key | Hypothetical; requires computational validation |
These values are derived from structural analogs and computational predictions, as experimental data for this specific compound remains unpublished .
Synthesis Methods
The synthesis of tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate likely involves multi-step sequences leveraging established protocols for piperidine functionalization and cyclopropane ring formation.
Step 1: Piperidine Core Functionalization
Biological Activity and Applications
While direct pharmacological data for this compound is unavailable, its structural features suggest potential bioactivity:
Medicinal Chemistry Applications:
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Kinase Inhibition: The hydroxyl and amine groups may coordinate with ATP-binding sites in kinases, a common target in oncology .
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Antimicrobial Agents: Cyclopropylamines are known to disrupt bacterial cell wall synthesis, as seen in analogs like cycloserine .
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Central Nervous System (CNS) Drugs: The piperidine scaffold is prevalent in neuromodulators, and the tert-butyl group may enhance blood-brain barrier permeability .
Hypothetical Mechanism of Action:
The aminocyclopropyl group’s strain energy could facilitate covalent binding to biological targets, while the hydroxyl group participates in hydrogen-bonding networks. These interactions might modulate enzyme activity or receptor signaling pathways .
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